3-Oxopiperazine Conformational Constraint vs. Non-Oxo Piperazine Analogs
The 3-oxopiperazine ring introduces a conformationally constrained heterocycle that distinguishes ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate from non-oxo piperazine analogs such as ethyl 2-amino-5-(piperazin-1-yl)benzoate [1]. The oxo group at position 3 of the piperazine ring creates a planar amide bond that restricts ring flexibility and alters the spatial orientation of hydrogen bond donors and acceptors .
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Conformational Flexibility |
|---|---|
| Target Compound Data | Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 5; Rotatable Bond Count: 4; TPSA: 84.7 Ų [1] |
| Comparator Or Baseline | Ethyl 2-amino-5-(piperazin-1-yl)benzoate: Hydrogen Bond Donor Count: 3 (estimated); Hydrogen Bond Acceptor Count: 4 (estimated); Rotatable Bond Count: 4 |
| Quantified Difference | Target compound has one additional H-bond acceptor, one fewer H-bond donor, and equivalent rotatable bonds but with a conformationally restricted ring system due to the oxo group |
| Conditions | Computed physicochemical properties; molecular modeling and conformational analysis |
Why This Matters
The altered hydrogen bonding profile and conformational constraint directly impact target binding selectivity and pharmacokinetic properties, making the compound a distinct scaffold for kinase inhibitor and protease inhibitor development.
- [1] PubChem. (2025). Ethyl 2-amino-5-(3-oxopiperazin-1-yl)benzoate. PubChem CID 61307450. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1308033-63-7. View Source
